

Application Notes and Protocols for SRI 31215 TFA in Mouse Xenograft Models

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Compound of Interest

Compound Name: SRI 31215 TFA

Cat. No.: B610992

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Abstract

SRI 31215 TFA is a potent triplex inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[1][2][3] By inhibiting these enzymes, **SRI 31215 TFA** effectively blocks the proteolytic activation of pro-hepatocyte growth factor (pro-HGF) into its active form, HGF.[1] The subsequent inhibition of the HGF/MET signaling pathway has significant implications in cancer therapy, as this pathway is a key driver of tumor cell proliferation, survival, migration, and invasion.[2][4] Furthermore, aberrant HGF/MET signaling is associated with resistance to targeted therapies, such as EGFR inhibitors.[2][4] Preclinical in vitro studies have demonstrated the potential of **SRI 31215 TFA** to overcome this resistance and inhibit cancer cell growth and migration.[1][4]

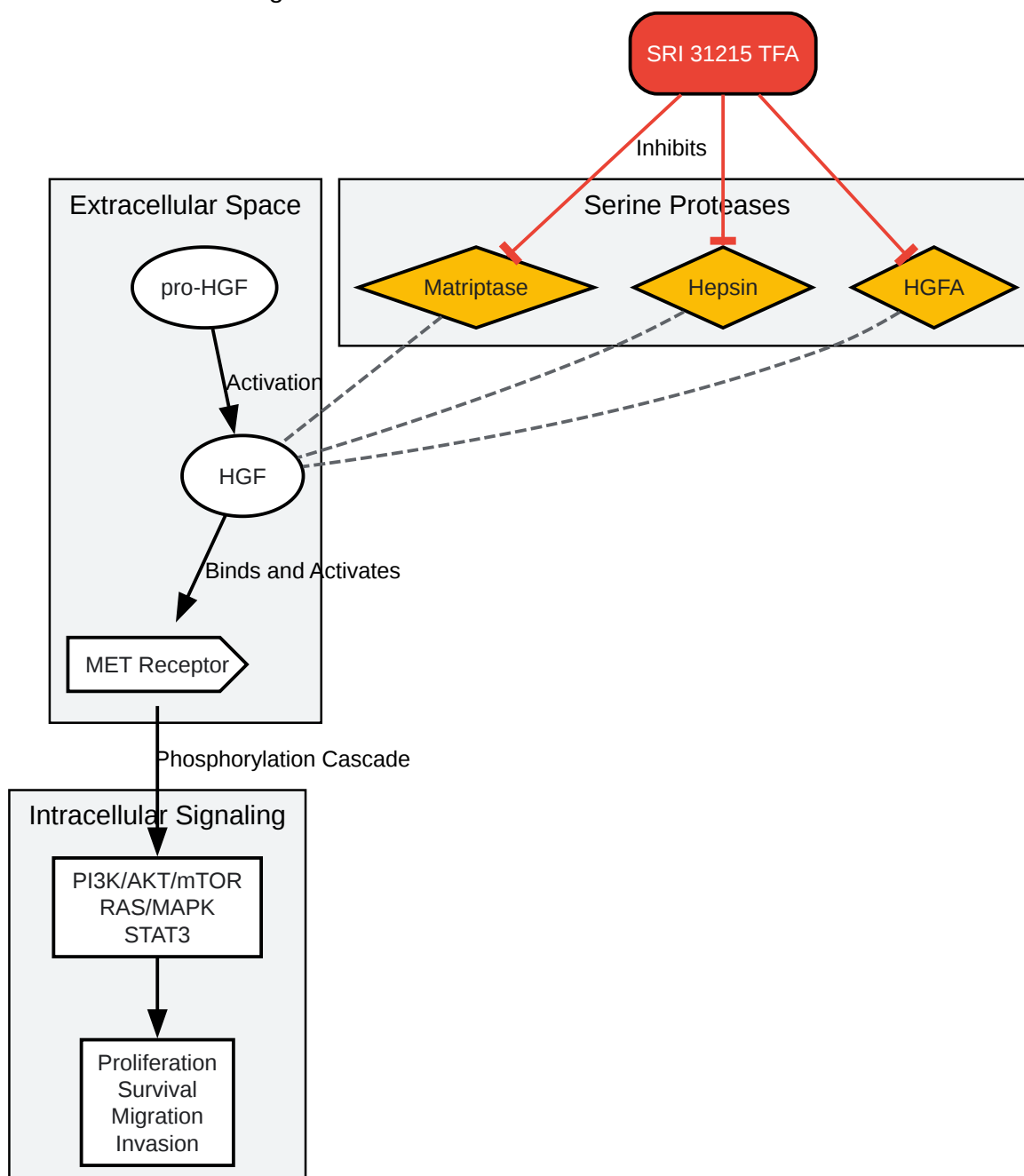
Disclaimer: While extensive in vitro data for **SRI 31215 TFA** is available, specific protocols and quantitative efficacy data from in vivo mouse xenograft studies are not publicly available in the reviewed literature. The following application notes and protocols are based on the compound's known mechanism of action, in vitro data, and generalized procedures for in vivo studies with similar small molecule inhibitors. The provided in vivo protocol is a representative example and should be optimized for specific experimental designs.

Mechanism of Action

SRI 31215 TFA mimics the activity of the endogenous inhibitors HAI-1/2 to prevent the conversion of pro-HGF to HGF.[2][4] This blockade of HGF activation leads to the downregulation of the MET receptor tyrosine kinase signaling cascade.

Signaling Pathway Diagram

Figure 1: SRI 31215 TFA Mechanism of Action



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Caption: **SRI 31215 TFA** inhibits Matriptase, Hepsin, and HGFA.

In Vitro Activity

SRI 31215 TFA has demonstrated potent inhibitory activity against the target proteases and significant anti-cancer effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of SRI 31215 TFA

Target Enzyme	IC ₅₀ (μM)
Matriptase	0.69
Hepsin	0.65
HGFA	0.30

Data sourced from MedChemExpress and Oncotarget.[1][2]

Table 2: Summary of In Vitro Cellular Effects of SRI 31215 TFA

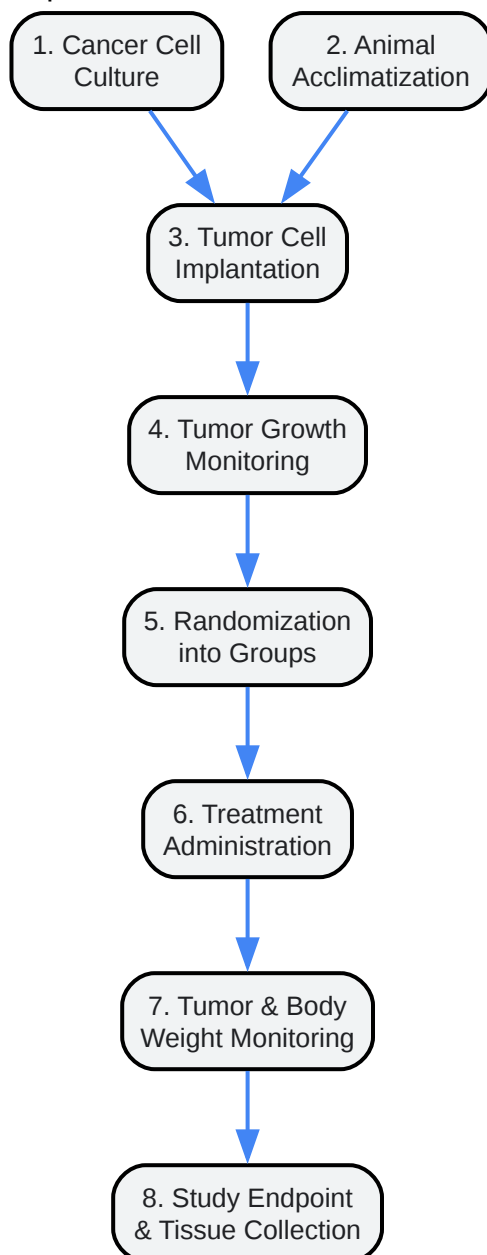
Cell Line	Concentration	Duration	Effect	Reference
DU145 (Prostate)	10 μ M	30 min	Inhibited fibroblast-induced HGF/MET signaling.	[1]
DU145 (Prostate)	10 μ M	24 h	Inhibited fibroblast-induced epithelial-mesenchymal transition (EMT) and migration.	[1]
Colon Cancer Cells	10 μ M	-	Overcame resistance to EGFR inhibitors (cetuximab and gefitinib) mediated by autocrine HGF/MET signaling.	[1][4]
Colon Cancer Cells	10 μ M	72 h	Averted fibroblast-mediated resistance to EGFRi-induced apoptosis.	[1]

Hypothetical In Vivo Mouse Xenograft Protocol

This protocol provides a general framework for evaluating the efficacy of **SRI 31215 TFA** in a subcutaneous mouse xenograft model. It is essential to perform pilot studies to determine the optimal dose, schedule, and tolerability for the specific cancer model being investigated.

Experimental Workflow Diagram

Figure 2: General Experimental Workflow for a Mouse Xenograft Study



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Caption: Workflow for in vivo xenograft studies.

Materials and Reagents

- **SRI 31215 TFA** (powder)

- Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[4]
- Cancer cell line of interest (e.g., DU145, colon cancer cell line with HGF-driven growth)
- 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
- Sterile PBS, cell culture media, and supplements
- Matrigel (optional, to enhance tumor take-rate)
- Calipers for tumor measurement
- Analytical balance

Protocol

3.1. Preparation of **SRI 31215 TFA** Formulation

- Prepare a stock solution of **SRI 31215 TFA** in 100% DMSO. For example, dissolve 20.8 mg of **SRI 31215 TFA** in 1 mL of DMSO to get a 20.8 mg/mL stock.[3]
- On the day of administration, prepare the working solution. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the following can be performed:
 - To prepare 1 mL of working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix.
 - Add 450 μ L of saline to reach the final volume of 1 mL.
 - Vortex briefly to ensure a homogenous solution.
- Prepare fresh on each day of dosing.

3.2. Tumor Cell Implantation

- Culture cancer cells to ~80% confluency.

- Harvest cells by trypsinization and wash with sterile PBS.
- Resuspend the cell pellet in a 1:1 mixture of sterile PBS (or serum-free media) and Matrigel at a concentration of 2×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (2×10^6 cells) into the right flank of each mouse.

3.3. Tumor Growth Monitoring and Randomization

- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3.4. Administration of **SRI 31215 TFA**

- Treatment Group: Administer **SRI 31215 TFA** via intraperitoneal (IP) injection or oral gavage (PO). A starting dose range could be 10-50 mg/kg, administered daily or every other day. The exact dose and schedule must be determined in a pilot tolerability study.
- Vehicle Control Group: Administer an equivalent volume of the vehicle solution following the same schedule as the treatment group.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

3.5. Efficacy Evaluation

- Measure tumor volume and body weight 2-3 times per week.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.
- At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

Data Analysis and Interpretation

The primary efficacy endpoint is typically tumor growth inhibition (TGI). This can be calculated as:

$$\text{TGI (\%)} = (1 - (\Delta T / \Delta C)) \times 100$$

Where:

- ΔT = Change in mean tumor volume of the treated group
- ΔC = Change in mean tumor volume of the control group

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the treatment and control groups.

Conclusion

SRI 31215 TFA is a promising therapeutic agent that targets the HGF/MET signaling pathway. The provided in vitro data demonstrates its potential to inhibit key processes in cancer progression. While specific in vivo efficacy data is not yet publicly available, the generalized protocol outlined above provides a starting point for researchers to investigate the anti-tumor activity of **SRI 31215 TFA** in mouse xenograft models. Careful dose-finding and tolerability studies are crucial first steps in designing robust in vivo experiments.

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